molecular formula C18H16F3NO4S2 B2979168 Methyl 4-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)benzoate CAS No. 2034471-49-1

Methyl 4-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)benzoate

Cat. No.: B2979168
CAS No.: 2034471-49-1
M. Wt: 431.44
InChI Key: XIIQZNFWZBYISS-UHFFFAOYSA-N
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Description

Methyl 4-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)benzoate (CAS 2034471-49-1) is a synthetic organic compound with a molecular formula of C18H16F3NO4S2 and a molecular weight of 431.45 g/mol . This benzoate derivative is characterized by a thiazolidine ring linked to a trifluoromethyl-substituted phenyl group and a methyl ester functionality, a structure that suggests potential for diverse investigative applications . The compound's structural motifs, including the sulfonyl group and the electron-withdrawing trifluoromethyl group, are commonly found in molecules studied for their biological activity, making it a valuable intermediate in medicinal chemistry and drug discovery research . Its predicted physicochemical properties, such as a density of 1.428±0.06 g/cm³ at 20 °C, provide essential data for experimental design . Researchers can acquire this compound with a guaranteed purity of 90% or higher, supplied by reputable manufacturers like Life Chemicals . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-[[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4S2/c1-26-17(23)13-4-8-15(9-5-13)28(24,25)22-10-11-27-16(22)12-2-6-14(7-3-12)18(19,20)21/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIQZNFWZBYISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)benzoate is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C₁₈H₁₀F₃N₁O₃S₂
  • Molecular Weight : 409.40 g/mol
  • CAS Number : 307510-92-5

Biological Activity

The biological activity of this compound has been explored in various studies, with a focus on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that derivatives of thiazolidinones, including those similar to this compound, exhibit significant antimicrobial properties. A study evaluated several thiazolidinone derivatives against Gram-positive and Gram-negative bacteria, demonstrating that certain compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .

CompoundTarget BacteriaMIC (μg/mL)Comparison
Compound AStaphylococcus aureus50Comparable to ampicillin
Compound BEscherichia coli100Approximately 50% of ampicillin activity
This compoundVarious strainsTBDTBD

Anticancer Activity

Thiazolidinone derivatives have also been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress. The specific pathways involved include the modulation of signaling pathways related to apoptosis and cell cycle regulation .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized a series of thiazolidinone derivatives and tested them against multiple bacterial strains.
    • Results indicated that some derivatives exhibited potent antimicrobial activity, leading to further exploration of their mechanisms and potential therapeutic applications .
  • Anticancer Mechanisms :
    • A study focusing on the anticancer effects of thiazolidinone derivatives found that specific compounds could significantly reduce cell viability in breast cancer cell lines.
    • Mechanistic studies revealed that these compounds triggered apoptosis via the intrinsic pathway, involving mitochondrial dysfunction and activation of caspases .

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related derivatives from the evidence, focusing on core structures, substituents, and functional properties.

Structural Analogues from Triazole-Thione Derivatives ()

Compounds 7–9 (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) share the sulfonyl benzoate motif but differ in their heterocyclic core (1,2,4-triazole vs. thiazolidine). Key distinctions include:

  • Heterocycle Stability : The thiazolidine ring in the target compound is conformationally restricted and lacks tautomerism, whereas triazole-thiones in compounds 7–9 exist in equilibrium with thiole tautomers .
  • Spectral Signatures :
    • IR : The absence of νC=O (~1660–1680 cm⁻¹) in 7–9 confirms triazole formation, while the target compound’s ester carbonyl would exhibit a strong νC=O band.
    • NMR : Thiazolidine protons in the target compound would show distinct splitting patterns compared to triazole-thione protons .
Sulfonylurea Herbicides (–4)

Pesticides like triflusulfuron methyl and metsulfuron methyl (Table 1) share the sulfonyl benzoate ester framework but incorporate triazine or pyrimidine rings instead of thiazolidine.

Table 1: Comparison with Sulfonylurea Herbicides

Compound Name Core Structure Key Substituents Functional Groups Biological Use
Target Compound Thiazolidine 4-(Trifluoromethyl)phenyl Sulfonyl, benzoate ester Not specified (likely research compound)
Triflusulfuron methyl () Triazine Trifluoroethoxy, dimethylamino Sulfonylurea, benzoate ester Herbicide
Metsulfuron methyl () Triazine Methoxy, methyl Sulfonylurea, benzoate ester Herbicide

Key Differences :

  • Mode of Action : Sulfonylurea herbicides inhibit acetolactate synthase (ALS) in plants via triazine-mediated binding. The target compound’s thiazolidine core may enable divergent biological interactions.
  • Electron Effects: The trifluoromethyl group in the target compound and triflusulfuron methyl enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogues.
  • Synthetic Complexity : The thiazolidine ring likely requires cyclization steps distinct from the triazine-forming reactions in sulfonylureas .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 4-((2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)sulfonyl)benzoate?

  • Answer : The synthesis involves multi-step reactions, including:

  • Thiazolidine ring formation : Condensation of 4-(trifluoromethyl)benzaldehyde with cysteamine or derivatives to form the thiazolidine core.
  • Sulfonation : Sulfonyl chloride intermediates (e.g., 4-(chlorosulfonyl)benzoic acid methyl ester) react with the thiazolidine amine group under basic conditions (e.g., pyridine or triethylamine) .
  • Esterification : Methylation of the carboxylic acid group using methanol and catalytic sulfuric acid or dimethyl sulfate .
  • Validation : Confirm intermediates via 1H^1H-NMR and LC-MS, as demonstrated in similar sulfonyl benzoate syntheses .

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer : Key methods include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify thiazolidine ring conformation, sulfonyl group position, and ester integrity.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns, as shown in NIST mass spectral protocols .
  • HPLC-Purity Analysis : Use C18 columns with UV detection (λ = 254 nm) to ensure >95% purity, referencing protocols for sulfonamide derivatives .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Answer : Screen against target proteins (e.g., kinases, sulfonylurea receptors) using:

  • Enzyme Inhibition Assays : Measure IC50_{50} values via fluorogenic substrates or colorimetric readouts (e.g., ATPase activity).
  • Cellular Models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, guided by precedents in Bcl-2 inhibitor studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Answer :

  • Thiazolidine Modifications : Replace the trifluoromethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to evaluate effects on receptor binding .
  • Sulfonyl Group Variations : Substitute the benzoate sulfonyl group with heterocyclic sulfonamides (e.g., triazoles) to enhance metabolic stability, as seen in pesticide sulfonylureas .
  • Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like Bcl-2 or herbicide-resistant acetolactate synthase .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Answer :

  • Purity Verification : Re-analyze batches via HPLC and elemental analysis to rule out impurities affecting results .
  • Assay Standardization : Compare protocols (e.g., ATP concentrations in kinase assays) to identify variability sources, as emphasized in cancer pharmacology .
  • Metabolite Profiling : Use LC-MS/MS to detect degradation products or active metabolites that may explain discrepancies .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

  • Answer :

  • Hydrolytic Stability : Test ester group resistance to esterases in serum (e.g., incubate in fetal bovine serum at 37°C, monitor via HPLC).
  • pH-Dependent Degradation : Evaluate stability in buffers (pH 2–8) to simulate gastrointestinal and intracellular environments, referencing sulfonylurea pesticide studies .
  • Microsomal Metabolism : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation hotspots .

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